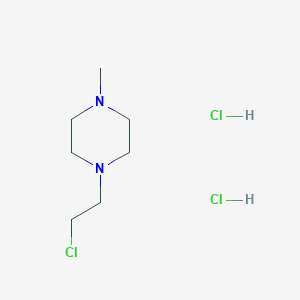

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClN2.2ClH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZFOKHEYIMXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-26-4 | |

| Record name | 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride" chemical properties

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

This compound is a pivotal chemical intermediate, highly valued in the synthesis of complex pharmaceutical agents. Structurally, it is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a reactive 2-chloroethyl group on one nitrogen and a methyl group on the other imparts a dual functionality that is instrumental in drug design. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. Its primary utility lies in its capacity to introduce the N-methylpiperazine moiety into target molecules, a common pharmacophore in many therapeutic areas.[1]

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis, including proper handling, storage, and characterization.

| Property | Value | Source(s) |

| CAS Number | 5753-26-4 | [2][3][4] |

| Alternative CAS | 126055-32-1 (hydrochloride) | [5][6] |

| Molecular Formula | C₇H₁₇Cl₃N₂ | [3][4] |

| Molecular Weight | 235.58 g/mol | [4] |

| Appearance | Pale-yellow to Brown Solid | |

| Purity | Typically ≥97% | |

| IUPAC Name | 1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride | [5] |

| InChI Key | KQZFOKHEYIMXID-UHFFFAOYSA-N | [4] |

| SMILES | CN1CCN(CC1)CCCl.Cl.Cl | [4] |

| Storage Conditions | Refrigerator, under inert atmosphere | [3] |

Section 2: Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its 2-chloroethyl group. This moiety functions as a masked electrophile, undergoing intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This transformation is the cornerstone of its function as an alkylating agent in synthetic chemistry.

The Aziridinium Ion Mechanism

In a suitable solvent and under appropriate pH conditions (typically neutral or slightly basic to deprotonate the piperazine nitrogens), the lone pair of electrons on the piperazine nitrogen atom attacks the adjacent carbon bearing the chlorine atom. This intramolecular nucleophilic substitution displaces the chloride ion, forming a strained, three-membered aziridinium ring. This cation is a potent electrophile, readily attacked by a wide range of nucleophiles. This mechanism is analogous to that of nitrogen mustards, which are well-known alkylating agents used in chemotherapy.[7][8] The 2-chloroethyl group is essential for this activity, as it is the precursor to the reactive aziridine cation.[9]

Caption: Mechanism of aziridinium ion formation and subsequent alkylation.

This reactivity profile allows the compound to serve as a versatile reagent for introducing the -(CH₂CH₂)-N-methylpiperazine linker into a target molecule, a common strategy in the synthesis of bioactive compounds.

Section 3: Synthesis and Purification Protocol

While this compound is commercially available, understanding its synthesis provides valuable context for its stability and handling. A common laboratory-scale synthesis involves a two-step process starting from N-methylpiperazine.

Experimental Protocol: Two-Step Synthesis

Step 1: Hydroxyethylation of N-methylpiperazine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpiperazine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

-

Reaction: While stirring, add 2-chloroethanol (1.1 eq) dropwise to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature. Neutralize with an aqueous solution of sodium hydroxide (NaOH) and extract the product, 1-(2-hydroxyethyl)-4-methylpiperazine, into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Chlorination and Salt Formation

-

Setup: In a fume hood, dissolve the crude 1-(2-hydroxyethyl)-4-methylpiperazine from Step 1 in a dry, non-protic solvent such as dichloromethane. Cool the flask in an ice bath to 0°C.

-

Chlorination: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution. This reaction is exothermic and releases HCl and SO₂ gas, requiring efficient ventilation. A similar method is used to synthesize mechlorethamine from its corresponding alcohol precursor.[9]

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours until the reaction is complete.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

-

Salt Formation: Dissolve the resulting crude oil in a minimal amount of a suitable solvent like isopropanol or acetone. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in ether, to precipitate the dihydrochloride salt.

-

Final Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Caption: General workflow for the synthesis of the title compound.

Section 4: Applications in Drug Development

This reagent is a quintessential building block for appending a piperazine ring to a molecular scaffold.[1] The N-methylpiperazine group is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and membrane permeability, and to modulate receptor binding.

Key Synthetic Applications:

-

Nucleophilic Substitution: It is widely used in reactions with nucleophilic substrates (e.g., phenols, anilines, thiols, or secondary amines) on a core molecule. The reaction typically proceeds via the aziridinium intermediate, leading to the formation of a stable C-N, C-O, or C-S bond and incorporating the N-methylpiperazinyl-ethyl moiety.

-

Synthesis of CNS Agents: The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1] This building block is therefore frequently employed in the synthesis of antipsychotics, antidepressants, and anxiolytics.

-

Antineoplastic Agents: Modifications of the nitrogen mustard pharmacophore are a cornerstone of cancer chemotherapy.[7] While this specific compound is typically used as a non-cytotoxic linker, its structural relationship to alkylating agents like mechlorethamine highlights the chemical principles underpinning its reactivity.[8] For example, the drug Vortioxetine, an antidepressant, and Avapritinib, a kinase inhibitor, both feature substituted piperazine rings, illustrating the importance of this scaffold in modern pharmaceuticals.[10]

Section 5: Safety, Handling, and Storage

Due to its reactivity and potential toxicity, this compound must be handled with appropriate safety precautions.

Hazard Identification: The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[5]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Handling: Avoid dust formation and inhalation.[12] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.

-

First Aid (In case of exposure):

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[12][13]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, storage in a refrigerator is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 5753-26-4|this compound|BLD Pharm [bldpharm.com]

- 4. abacipharma.com [abacipharma.com]

- 5. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride | 126055-32-1 [chemicalbook.com]

- 7. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechlorethamine Pharmacology - BioPharma Notes [biopharmanotes.com]

- 9. MECHLORETHAMINE Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 1-(2-Chloroethyl)-4-Methylpiperazine - Safety Data Sheet [chemicalbook.com]

"1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride" molecular structure

An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride: Synthesis, Characterization, and Applications

Introduction

This compound is a pivotal chemical intermediate, valued for its role as a versatile building block in the landscape of modern organic synthesis. Its molecular architecture, featuring a reactive chloroethyl group appended to a 4-methylpiperazine core, makes it an essential reagent for introducing the N-methylpiperazine moiety into a wide array of molecular scaffolds. This functional group is a well-recognized pharmacophore present in numerous centrally active pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, and critical applications, with a focus on the scientific rationale behind its use.

Part 1: Molecular Structure and Physicochemical Properties

The utility of this compound stems from its distinct structural features. The piperazine ring, substituted with a methyl group at the N4 position, and a reactive 2-chloroethyl side chain at the N1 position, offers a precise point of attachment for synthetic elaboration. The compound is typically supplied as a dihydrochloride salt, which enhances its stability, crystallinity, and solubility in polar solvents, simplifying handling and reaction setup compared to the free base form.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5753-26-4 | [1][2] |

| Molecular Formula | C₇H₁₇Cl₃N₂ | [1][2] |

| Molecular Weight | 235.58 g/mol | [2] |

| Appearance | Pale-yellow to brown solid | |

| InChI Key | KQZFOKHEYIMXID-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CN1CCN(CC1)CCCl.Cl.Cl | [2] |

| Storage Temperature | Refrigerator (2-8°C) |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the N-alkylation of 1-methylpiperazine. The choice of the alkylating agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of undesired by-products.

Causality in Synthetic Design

The selection of 1-bromo-2-chloroethane as the alkylating agent is a deliberate choice rooted in reactivity principles. The bromine atom is a better leaving group than chlorine, facilitating a selective S(_N)2 reaction with the more nucleophilic secondary amine of 1-methylpiperazine. This preferential reaction leaves the less reactive C-Cl bond intact for subsequent synthetic transformations. The reaction is typically performed in a non-polar solvent to prevent side reactions, and the final product is precipitated as a dihydrochloride salt by introducing anhydrous HCl. This salt form is not only more stable but also facilitates purification through recrystallization.

Detailed Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge 1-methylpiperazine (1.0 equivalent) and a suitable aprotic solvent (e.g., toluene).

-

Addition of Alkylating Agent: Cool the mixture to 0-5°C using an ice bath. Add 1-bromo-2-chloroethane (1.1 equivalents) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Work-up and Salt Formation: Upon completion, cool the reaction mixture again to 0-5°C. Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent (e.g., diethyl ether) until precipitation is complete.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product with cold toluene followed by diethyl ether to remove unreacted starting materials and by-products.

-

Final Product: Dry the white to off-white solid under vacuum to yield this compound. Purity can be further enhanced by recrystallization from a solvent system like ethanol/ether.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Core Application in the Synthesis of Olanzapine

A prominent application of this compound is in the synthesis of Olanzapine, a second-generation atypical antipsychotic drug used for treating schizophrenia and bipolar disorder.[3][4] The final key step in many patented synthetic routes involves the condensation of an advanced intermediate with the N-methylpiperazine moiety, which is efficiently supplied by this reagent.

Mechanistic Rationale

The synthesis involves a nucleophilic aromatic substitution (S(_N)Ar) reaction. The precursor, 4-amino-2-methyl-10H-thieno[2,3-b][5][6]benzodiazepine, acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group of 1-(2-Chloroethyl)-4-methylpiperazine (often generated in situ from the salt). This reaction forges the final carbon-nitrogen bond, completing the assembly of the olanzapine molecule. The use of a pre-formed chloroethylpiperazine derivative is highly efficient, as it avoids issues with direct methylation of a piperazinyl-substituted precursor, which can be challenging to control.[7]

Olanzapine Synthesis Pathway

Caption: Final condensation step in the synthesis of Olanzapine.

Part 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic and Chromatographic Methods

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides unambiguous structural confirmation. In the ¹H NMR spectrum, characteristic signals include a singlet for the N-methyl group (~2.3 ppm), and distinct triplets for the methylene protons of the chloroethyl group. The piperazine ring protons typically appear as complex multiplets.[8][9] ¹³C NMR will show distinct peaks for the methyl carbon, the piperazine ring carbons, and the two carbons of the chloroethyl side chain.

-

Infrared (IR) Spectroscopy: IR analysis helps confirm the presence of key functional groups. Expected absorptions include C-H stretching and bending vibrations for the alkyl groups and characteristic C-N stretching bands.[10]

-

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the parent cation (free base), providing definitive evidence of the compound's identity.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with TFA) and UV detection allows for the separation and quantification of the main compound from any impurities or by-products.[11][12]

Standard HPLC Purity Analysis Protocol

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Inject the standard and sample solutions. Purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical quality control of the compound.

Part 5: Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent degradation.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of complex, biologically active molecules. Its value is defined by the strategic placement of a reactive handle on a privileged medicinal chemistry scaffold. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for any scientist aiming to leverage its full potential in research and development, particularly in the synthesis of life-saving pharmaceuticals.

References

- 1. 5753-26-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 4. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-4-Fluoro-a-methylbenzylamine ChiPros , produced by BASF, = 98.5 GC 374898-01-8 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US20060035887A1 - Process for preparing olanzapine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride: A Cornerstone Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (CAS Number: 5753-26-4), a pivotal intermediate in the landscape of modern pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the synthesis, reactivity, and analytical methodologies associated with this compound, underpinning its significance as a versatile building block for a multitude of therapeutic agents.

Core Compound Characteristics

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a reactive chloroethyl group and a methyl-substituted tertiary amine makes it a valuable synthon for introducing the N-methylpiperazine moiety into target molecules.[1] This structural feature is a common pharmacophore in numerous centrally active agents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| CAS Number | 5753-26-4 | [3] |

| Molecular Formula | C₇H₁₇Cl₃N₂ | [4] |

| Molecular Weight | 235.58 g/mol | [3] |

| Appearance | Pale-yellow to brown solid | [3] |

| Melting Point | 246-248 °C | [5] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | Refrigerator | [3] |

| Purity | Typically ≥97% | [3] |

Note on Salt Forms: It is crucial to distinguish between the dihydrochloride and monohydrochloride forms. The dihydrochloride (CAS 5753-26-4) implies that both nitrogen atoms of the piperazine ring are protonated, forming a salt with two equivalents of hydrochloric acid. The monohydrochloride (CAS 126055-32-1) has only one protonated nitrogen.[6] This distinction is critical as it affects solubility, reactivity, and stoichiometry in subsequent reactions. The dihydrochloride is generally less nucleophilic than the free base or the monohydrochloride due to the protonation of the piperazine nitrogens.

Synthesis and Mechanistic Insights

The synthesis of this compound is a cornerstone for its application. A prevalent synthetic route involves the reaction of N-methylpiperazine with an excess of a suitable chloroethylating agent, such as 1,2-dichloroethane.

Generalized Synthetic Pathway

The reaction proceeds via a nucleophilic substitution where the secondary amine of N-methylpiperazine attacks one of the electrophilic carbons of 1,2-dichloroethane, displacing a chloride ion. The use of an excess of the chloroethylating agent can favor the desired monosubstitution. The resulting free base is then typically converted to the dihydrochloride salt by treatment with hydrochloric acid.

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

N-methylpiperazine

-

1,2-Dichloroethane

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

Suitable reaction solvent (e.g., toluene, acetonitrile)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve N-methylpiperazine in the chosen solvent.

-

Add an excess of 1,2-dichloroethane to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess 1,2-dichloroethane under reduced pressure.

-

Dissolve the resulting crude free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether.

-

Slowly add a stoichiometric amount of hydrochloric acid (two equivalents) with vigorous stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its chloroethyl group, which serves as an electrophilic handle for introducing the N-methylpiperazinyl moiety into a wide range of molecules.[2]

Mechanism of Reactivity: Nucleophilic Substitution

The primary mode of reaction is nucleophilic substitution (S_N2), where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The choice of base is critical in these reactions to deprotonate the nucleophile and, if necessary, the piperazine nitrogen of the reactant to enhance its nucleophilicity.

Caption: General mechanism of nucleophilic substitution using 1-(2-Chloroethyl)-4-methylpiperazine.

Application in the Synthesis of Meclizine

A notable application of this intermediate is in the synthesis of Meclizine, a first-generation antihistamine used to treat motion sickness and vertigo.[3][7] The synthesis involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with a suitable m-methylbenzyl halide. While not a direct reaction of the title compound, the synthesis of the piperazine precursor often involves similar chloroethylpiperazine derivatives. A more direct application involves the reaction of 1-(2-Chloroethyl)-4-methylpiperazine with a suitable nucleophile to construct the core of various pharmaceuticals.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method is the primary technique for assessing the purity of this compound.[8]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[9]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[9]

-

Detection: UV at a suitable wavelength (e.g., 254 nm).[8]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).[8]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities and for confirming the molecular weight of the free base.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the final product.

Predicted ¹H NMR Spectral Data (in D₂O):

-

~3.0 - 3.5 ppm (multiplet): Protons on the piperazine ring.

-

~2.9 ppm (triplet): Protons of the -N-CH₂- group adjacent to the piperazine ring.

-

~3.8 ppm (triplet): Protons of the -CH₂-Cl group.[10]

-

~2.8 ppm (singlet): Protons of the N-CH₃ group.

Predicted ¹³C NMR Spectral Data (in D₂O):

-

~50 - 60 ppm: Carbons of the piperazine ring.

-

~55 ppm: Carbon of the -N-CH₂- group.

-

~40 ppm: Carbon of the -CH₂-Cl group.

-

~45 ppm: Carbon of the N-CH₃ group.[10]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the parent compound (the free base, C₇H₁₅ClN₂), which has a monoisotopic mass of 162.10 g/mol .[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Tight-sealing safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk is high.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep refrigerated for long-term storage.[3]

Conclusion

This compound stands as a testament to the pivotal role of versatile intermediates in the synthesis of complex pharmaceutical agents. Its well-defined reactivity, centered around the chloroethyl moiety, provides a reliable gateway to the introduction of the N-methylpiperazine scaffold, a privileged structure in medicinal chemistry. A comprehensive understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutics.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 5753-26-4 [sigmaaldrich.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 6. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide on 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride as a Nitrogen Mustard Derivative

This guide offers a comprehensive technical overview of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride, a significant compound within the nitrogen mustard class of alkylating agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical principles, synthesis, mechanism of action, and applications, while emphasizing safety and handling protocols.

Core Concepts: Chemical Identity and Properties

This compound is a bifunctional molecule featuring a reactive chloroethyl group attached to a methylpiperazine core.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 5753-26-4 |

| Molecular Formula | C7H17Cl3N2 |

| Molecular Weight | 235.58 g/mol [2] |

| Appearance | Pale-yellow to brown solid[2] |

| Purity | ≥ 97% |

| Storage Temperature | Refrigerator[2] |

Synthesis and Mechanism of Action

General Synthesis Pathway

The synthesis of this compound typically involves the reaction of N-methylpiperazine with an appropriate chloroethylating agent. The resulting free base is then treated with hydrochloric acid to form the more stable dihydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity.

Caption: General synthesis workflow for this compound.

Mechanism of Action: The Nitrogen Mustard Hallmark

As a nitrogen mustard derivative, the compound's biological and chemical activity is predicated on the intramolecular cyclization of the chloroethyl side chain to form a highly reactive aziridinium ion.[3] This electrophilic intermediate is the key alkylating species.

The aziridinium ion readily reacts with nucleophiles. In a biological context, this primarily involves the N7 atom of guanine bases in DNA.[3][4] This alkylation can occur twice, leading to the formation of inter- and intra-strand cross-links in the DNA double helix.[3] These cross-links disrupt DNA replication and transcription, ultimately inducing cellular apoptosis, a mechanism that is particularly effective against rapidly proliferating cancer cells.[3][4][5]

Caption: Mechanism of DNA alkylation by nitrogen mustard derivatives.

Applications in Research and Development

The unique chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[6][7][8][9][10]

Pharmaceutical Synthesis

-

Central Nervous System (CNS) Agents : The piperazine moiety is a common pharmacophore in drugs targeting the CNS.[6][7][8][9] This compound serves as a key building block for introducing this scaffold into potential therapeutics for neurological and psychiatric disorders.[6][10]

-

Antineoplastic Agents : Its inherent alkylating ability makes it a precursor for novel anticancer drugs. The piperazine ring can be modified to improve targeting and reduce the side effects often associated with traditional nitrogen mustards.[4]

-

Radioligand Development : In nuclear medicine, this compound is used in the development of radioligands for Positron Emission Tomography (PET) imaging. The reactive chloroethyl group allows for the incorporation of radioisotopes.[11]

Step-by-Step N-Alkylation Protocol: A Common Synthetic Application

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine using this compound.

Materials:

-

This compound

-

Substrate amine

-

Anhydrous, non-protic solvent (e.g., acetonitrile, DMF)

-

Non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate)

-

Inert atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware and magnetic stirrer

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup : Under an inert atmosphere, dissolve the substrate amine and a slight excess of the non-nucleophilic base in the anhydrous solvent in a round-bottom flask.

-

Reagent Addition : Add this compound (typically 1.0-1.2 equivalents) to the stirred solution.

-

Reaction Conditions : Heat the reaction mixture to a temperature appropriate for the specific substrate (often between 60-100 °C).

-

Monitoring : Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup :

-

Cool the reaction to room temperature.

-

Filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup to remove any remaining salts and base. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

-

Characterization : Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and HPLC.

Safety and Handling

As a nitrogen mustard derivative, this compound is a hazardous substance and must be handled with appropriate precautions.[12][13]

Table 2: GHS Hazard Statements and Precautionary Codes

| Category | Information |

| Signal Word | Warning[2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2] |

| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |

Mandatory Handling Procedures

-

Engineering Controls : All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13] Eyewash stations and safety showers must be readily accessible.[12][13]

-

Personal Protective Equipment (PPE) :

-

Spill and Waste Management :

First Aid Measures

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][14]

-

Skin Contact : In case of skin contact, immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention.[12][14]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

-

Ingestion : If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[12][13]

Conclusion

This compound is a potent bifunctional alkylating agent with significant utility as a chemical intermediate in pharmaceutical research and development. Its value lies in the strategic combination of the reactive nitrogen mustard warhead and the versatile piperazine scaffold. A thorough understanding of its chemical properties, mechanism of action, and stringent safety protocols is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational framework for researchers to leverage the synthetic potential of this important molecule while ensuring the highest standards of safety and scientific integrity.

References

- 1. 1-(2-Chloroethyl)-4-methylpiperazine | C7H15ClN2 | CID 413791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 4. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncolink.org [oncolink.org]

- 6. 1-(2-Chloroethyl)-4-methylpiperazine [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6 [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. jwpharmlab.com [jwpharmlab.com]

- 14. 1-(2-Chloroethyl)-4-Methylpiperazine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride, a crucial intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemical properties, handling, and analysis of this compound.

Introduction: Understanding the Molecule

This compound is a piperazine derivative containing a reactive 2-chloroethyl group. Structurally, it shares features with nitrogen mustards, a class of compounds known for their alkylating properties and use in chemotherapy.[1] The presence of the piperazine ring, a common scaffold in many pharmaceuticals, and the reactive chloroethyl side chain makes this molecule a versatile building block in organic synthesis.[2] However, these same features govern its solubility and stability profile, necessitating a thorough understanding for its effective use.

The dihydrochloride salt form of the molecule significantly influences its physical properties, particularly its solubility in aqueous media. The nitrogen atoms of the piperazine ring are protonated, enhancing the molecule's polarity and interaction with polar solvents.

Solubility Profile

The solubility of a compound is a critical parameter in its application, affecting reaction kinetics, formulation, and bioavailability. For this compound, its salt form is the primary determinant of its solubility characteristics.

Aqueous Solubility

As a dihydrochloride salt, 1-(2-Chloroethyl)-4-methylpiperazine is expected to be freely soluble in water.[3] This is consistent with the properties of similar small molecule hydrochloride salts, such as mechlorethamine hydrochloride, which is also highly soluble in water.[4][5] The dissolution in water involves the dissociation of the salt into the protonated piperazine derivative and chloride ions. The pH of a 2% aqueous solution of the related nitrogen mustard hydrochloride is between 3.0 and 4.0, indicating a slightly acidic nature.[6]

Table 1: Predicted Aqueous Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | High | Dihydrochloride salt form enhances polarity and interaction with water molecules.[4][5] |

| Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents like ethanol.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for non-aqueous reactions and stock solution preparation.[5] |

| Diethyl Ether | Insoluble | As a non-polar solvent, it is unlikely to dissolve the highly polar hydrochloride salt.[3] |

Experimental Protocol for Solubility Determination

A standard method for determining the aqueous solubility of this compound involves the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization, or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]

Stability Profile and Degradation Pathway

The stability of this compound is intrinsically linked to the reactive 2-chloroethyl group, which is characteristic of nitrogen mustards.[8] These compounds are known to be unstable in aqueous solutions, undergoing intramolecular cyclization to form a highly reactive aziridinium ion.[1] This electrophilic intermediate is then susceptible to attack by nucleophiles, including water, leading to degradation.

Intramolecular Cyclization: The Key to Reactivity and Instability

The primary degradation pathway is initiated by the lone pair of electrons on the tertiary amine of the piperazine ring attacking the carbon atom bearing the chlorine. This intramolecular nucleophilic substitution results in the formation of a strained, three-membered aziridinium ring and the displacement of the chloride ion.

Caption: Proposed degradation pathway of 1-(2-Chloroethyl)-4-methylpiperazine.

Factors Influencing Stability

Several factors can influence the rate of degradation of this compound:

-

pH: The rate of aziridinium ion formation is pH-dependent. In acidic conditions, the piperazine nitrogens are protonated, which can influence the nucleophilicity of the nitrogen involved in the cyclization. Studies on other nitrogen mustards have shown that degradation can be rapid across a range of pH values.[9]

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation. For long-term storage, refrigeration is recommended.

-

Nucleophiles: The presence of other nucleophiles besides water can lead to the formation of different degradation products. This is a critical consideration in formulation and when used in synthetic reactions.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.[10]

Experimental Protocol for Forced Degradation:

-

Stress Conditions: Prepare solutions of the compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

-

Photolytic: Expose the solid compound and a solution to UV light.[11]

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing a chromatographic method that can separate the parent compound from all its degradation products.[12]

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and LC-MS/MS to identify the structure of the major degradation products.[13][14] The expected primary degradation product from hydrolysis would be 1-(2-hydroxyethyl)-4-methylpiperazine.

Analytical Methodologies

Accurate and precise analytical methods are paramount for the quality control and stability assessment of this compound.

Table 2: Recommended Analytical Techniques

| Technique | Application | Key Considerations |

| HPLC-UV | Purity testing, stability-indicating assays, and quantification. | The piperazine moiety lacks a strong UV chromophore, which may necessitate derivatization for sensitive detection or require detection at low UV wavelengths.[7] |

| LC-MS/MS | Identification of degradation products and impurities, and quantification at low levels. | Provides structural information and high sensitivity, crucial for characterizing complex mixtures from forced degradation studies.[13][14][15] |

| NMR Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and its impurities.[7] |

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability characteristics. Its dihydrochloride form ensures good aqueous solubility, facilitating its use in various reaction conditions. However, the presence of the 2-chloroethyl group, akin to a nitrogen mustard, renders it susceptible to degradation in aqueous solutions via the formation of a reactive aziridinium ion. A thorough understanding of its degradation pathway and the factors that influence its stability is critical for its successful application in research and development. The implementation of robust analytical methods, particularly stability-indicating HPLC and LC-MS/MS, is essential for ensuring the quality and integrity of this compound.

References

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. chembk.com [chembk.com]

- 5. medkoo.com [medkoo.com]

- 6. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forced degradation products: Topics by Science.gov [science.gov]

- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS | MDPI [mdpi.com]

- 13. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

The Strategic Role of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: The Unseen Architect of Therapeutic Innovation

In the intricate tapestry of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as indispensable architects in the construction of life-changing therapies. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is one such pivotal entity. To the casual observer, it is a mere chemical intermediate. To the seasoned medicinal chemist, however, it is a versatile and powerful tool, a key that unlocks pathways to a multitude of complex molecular structures with profound biological activities. This guide is intended for the researchers, scientists, and drug development professionals who operate at the vanguard of therapeutic innovation. It is not a mere recitation of facts but a deep dive into the causality, the "why," behind the strategic deployment of this crucial building block. We will explore its synthesis, its reactivity, and its transformative role in the creation of blockbuster drugs that have reshaped the landscape of medicine, from central nervous system (CNS) disorders to oncology. It is through a profound understanding of such foundational molecules that we can continue to build the next generation of therapeutics.

Section 1: Foundational Chemistry and Physicochemical Profile

This compound, with the CAS number 5753-26-4, is a pale-yellow to brown solid at room temperature[1]. Its structure is characterized by a piperazine ring N-substituted with a methyl group at the 4-position and a reactive 2-chloroethyl group at the 1-position. The dihydrochloride salt form enhances its stability and solubility in polar solvents, which is a critical consideration for its practical application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇Cl₃N₂ | [2] |

| Molecular Weight | 235.58 g/mol | [1] |

| Physical Form | Pale-yellow to Brown Solid | [1] |

| Storage Temperature | Refrigerator | [1] |

| Purity (Typical) | ≥97% | [1] |

The strategic importance of this molecule lies in the confluence of its structural features:

-

The Piperazine Scaffold: A six-membered heterocyclic ring containing two nitrogen atoms at opposing positions. This moiety is a common pharmacophore in a vast array of CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors[3].

-

The N-Methyl Group: The methyl group at the 4-position is not merely a passive substituent. It influences the basicity of the adjacent nitrogen atom, which can in turn affect the molecule's reactivity and the pharmacokinetic properties of the final drug. The N-methylpiperazine motif is known to enhance aqueous solubility and oral bioavailability[4].

-

The 2-Chloroethyl Group: This is the reactive handle of the molecule. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in N-alkylation reactions, allowing for the covalent attachment of the N-methylpiperazine moiety to a target molecule.

Section 2: The Art of Synthesis - A Representative Protocol

While numerous patents allude to the synthesis of this compound, a detailed, publicly available, peer-reviewed protocol is not readily found. However, based on established principles of N-alkylation of piperazines, a robust and reproducible synthesis can be devised. The primary challenge in such a synthesis is achieving selective mono-alkylation, as both nitrogen atoms of the piperazine ring are nucleophilic. A common strategy to overcome this is to utilize an excess of the starting piperazine or to perform the reaction under conditions that favor the formation of the monosubstituted product.

Synthetic Workflow: N-Alkylation of N-Methylpiperazine

The most direct route involves the reaction of N-methylpiperazine with a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. The use of 1-bromo-2-chloroethane is often preferred as the bromine atom is a better leaving group than chlorine, allowing for more controlled reaction conditions.

Caption: Generalized workflow for the synthesis of 1-(2-Chloroethyl)-4-methylpiperazine.

Detailed Experimental Protocol (Representative)

This protocol is a composite based on general procedures for the N-alkylation of piperazines.

-

Reaction Setup: To a stirred solution of N-methylpiperazine (2.0 equivalents) in a suitable solvent such as acetonitrile or toluene (10 volumes), add a mild inorganic base such as potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the dihydrochloride salt.

-

Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Self-Validation: The progress of the reaction should be monitored to minimize the formation of the di-alkylated byproduct. The identity and purity of the final product must be confirmed by analytical methods as described in Section 3.

Section 3: Analytical Characterization - Ensuring Purity and Identity

The purity of this compound is paramount to its successful use in pharmaceutical synthesis. A robust analytical workflow is essential for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Protocol: HPLC-UV Method for Purity

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase starting condition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is ideal for identifying the compound and detecting any volatile impurities. The free base is typically analyzed.

Protocol: GC-MS Analysis

-

Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Expected Fragmentation: The mass spectrum would be expected to show the molecular ion and characteristic fragments resulting from the cleavage of the ethyl chain and the piperazine ring. A key fragment would likely be the N-methylpiperazine cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra would be consistent with the proposed structure, showing characteristic shifts for the methyl group, the piperazine ring protons, and the chloroethyl group protons.

Caption: A typical analytical workflow for the quality control of the synthesized intermediate.

Section 4: Applications in Drug Discovery - A Tale of Two Therapeutic Areas

The true value of this compound is realized in its application as a precursor to a range of important drugs. Its utility is most prominent in the fields of CNS disorders and oncology.

Central Nervous System Disorders: The Piperazine Advantage

The N-methylpiperazine moiety is a recurring motif in drugs targeting the CNS. It often imparts favorable properties such as improved brain penetration and interaction with key neurotransmitter receptors.

Clozapine, an atypical antipsychotic used in the treatment of schizophrenia, features the N-methylpiperazine group. While 1-(2-Chloroethyl)-4-methylpiperazine is not a direct precursor in the most common synthetic routes, the synthesis of clozapine involves the introduction of the N-methylpiperazine moiety onto a dibenzodiazepine core[5]. The N-methylpiperazine group in clozapine is crucial for its complex pharmacology, which includes interactions with dopamine, serotonin, and muscarinic receptors[6][7].

Caption: Simplified overview of Clozapine's receptor interactions.

Oncology: A New Frontier for Piperazine Derivatives

The N-methylpiperazine group has also emerged as a key structural element in a number of targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs). In this context, the N-methylpiperazine moiety often serves to improve the aqueous solubility and pharmacokinetic profile of the drug, facilitating oral administration.

Imatinib (Gleevec®) and ponatinib (Iclusig®) are TKIs used in the treatment of chronic myeloid leukemia (CML) and other cancers. Both of these drugs incorporate an N-methylpiperazine group. The synthesis of these complex molecules involves the coupling of the N-methylpiperazine moiety to the core structure of the drug[4][8][9]. In the case of imatinib, the N-methylpiperazine group was specifically added to enhance aqueous solubility and oral bioavailability[4]. For ponatinib, which was designed to overcome resistance to imatinib, the N-methylpiperazine group is also a key feature[10][11].

References

- 1. This compound | 5753-26-4 [sigmaaldrich.com]

- 2. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Imatinib Meta-methyl-piperazine Impurity | C29H31N7O | CID 69716662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 9. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 10. Ponatinib circumvents all types of imatinib resistance in chronic myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs across diverse therapeutic areas has earned it the designation of a "privileged scaffold."[3][4][5] This guide provides a comprehensive technical overview of the multifaceted role of the piperazine moiety in drug design and development. We will explore its fundamental physicochemical properties, dissect its contributions to pharmacokinetics and pharmacodynamics, and analyze its role in establishing critical structure-activity relationships (SAR). Through mechanistic deep dives into blockbuster drugs, detailed experimental protocols, and strategic visualizations, this paper aims to equip researchers, scientists, and drug development professionals with a thorough understanding of why and how this versatile scaffold continues to be a cornerstone of modern pharmaceutical innovation.

Introduction: The Unassuming Power of a Symmetrical Ring

At its core, piperazine is a simple, symmetrical organic compound, (CH₂CH₂)₂NH)₂. However, this structural simplicity belies its profound impact on drug discovery.[6] The two nitrogen atoms, positioned at the 1 and 4 positions, provide a unique combination of properties: they act as hydrogen bond acceptors, can be protonated to form salts, and serve as convenient synthetic handles for molecular diversification.[1][2]

These characteristics allow medicinal chemists to strategically incorporate the piperazine ring to:

-

Enhance Physicochemical Properties: Improve aqueous solubility and modulate lipophilicity, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]

-

Modulate Pharmacological Activity: Serve as a rigid linker between two pharmacophoric elements or act as a key interacting moiety with biological targets.[7]

-

Fine-Tune Pharmacokinetics: The basicity of the nitrogens (pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8) allows for salt formation, influencing dissolution rates and bioavailability.[8][9]

-

Explore Chemical Space: The N1 and N4 positions are readily functionalized, enabling the rapid generation of large compound libraries for screening and optimization.[1][10]

This versatility is evidenced by the sheer number of approved drugs containing the piperazine core, spanning therapeutic areas from oncology and central nervous system (CNS) disorders to infectious diseases and cardiovascular medicine.[11][12]

Physicochemical & Pharmacokinetic Profile: The Basis of Versatility

The success of the piperazine moiety is deeply rooted in its fundamental physicochemical properties, which medicinal chemists leverage to overcome common drug development hurdles like poor solubility and bioavailability.

Basicity and Solubility

Piperazine is a diprotic base, capable of accepting two protons.[8] This characteristic is paramount. The ability to form salts, typically at one or both nitrogen atoms, dramatically enhances aqueous solubility—a key factor for oral drug formulation and systemic distribution.[13] The choice of the salt counter-ion can be strategically used to fine-tune properties like dissolution rate, stability, and hygroscopicity (the tendency to absorb moisture).[8]

Conformational Properties

The piperazine ring predominantly exists in a stable chair conformation. This relative rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.[1][2] However, the ring retains enough flexibility to allow for optimal positioning of its substituents within a receptor's binding pocket.[5] This balance of rigidity and flexibility is a key aspect of its "privileged" nature.

Impact on ADME Properties

The incorporation of a piperazine ring often leads to a more favorable ADME profile.[1][2]

-

Absorption: Improved solubility via salt formation can lead to better oral bioavailability.[1]

-

Distribution: The ability to cross biological membranes, including the blood-brain barrier (BBB), can be tuned by modifying the substituents on the piperazine nitrogens. For many CNS-active drugs, the piperazine moiety is crucial for achieving the necessary brain penetration.[14][15]

-

Metabolism: The piperazine ring itself is susceptible to metabolic transformations, primarily N-dealkylation and oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[16] Understanding these metabolic pathways is critical for managing drug half-life and avoiding the formation of active or toxic metabolites.

The logical relationship between piperazine's core properties and its utility in drug design is visualized below.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sildenafil - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride in Novel Compound Synthesis

Abstract

This technical guide provides an in-depth analysis of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride, a pivotal building block in modern medicinal chemistry. We will explore its fundamental chemical properties, core reactivity, and its strategic application in the synthesis of high-value pharmaceutical agents. This document is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and innovative molecular design. We will dissect key synthetic transformations, providing validated, step-by-step methodologies for the synthesis of important drug precursors, supported by mechanistic insights and data-driven best practices.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical synthesis, the piperazine moiety is a recurring and invaluable structural motif.[1][2] Its presence in a vast number of centrally active agents is no coincidence; the unique physicochemical properties of the piperazine ring—such as its ability to improve solubility and bioavailability—make it a privileged scaffold in drug design.[2] this compound (MCPP) serves as a premier reagent for introducing this critical pharmacophore into target molecules.[3][4]

The primary utility of MCPP stems from the reactive 2-chloroethyl side chain, which functions as a potent electrophile for alkylating a wide range of nucleophiles.[3] This guide will move beyond a simple catalog of reactions, instead focusing on the causality behind experimental choices. We will explore how reaction conditions can be modulated to control selectivity, maximize yield, and ensure the synthesis of complex molecular architectures with high fidelity.

Physicochemical Profile and Reactivity

A thorough understanding of a reagent's properties is fundamental to its successful application. MCPP is typically supplied as a pale-yellow to brown solid in its dihydrochloride salt form, which enhances its stability and shelf-life.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5753-26-4 | [5][6][7][8] |

| Molecular Formula | C₇H₁₅ClN₂ · 2HCl | [5][9] |

| Molecular Weight | 235.58 g/mol | [5] |

| Physical Form | Pale-yellow to Brown Solid | [5] |

| Storage Temperature | Refrigerator (2-8°C) | [4][5] |

The key to MCPP's reactivity lies in the terminal carbon of the chloroethyl group. This carbon is highly electrophilic, making it an excellent substrate for SN2 (nucleophilic substitution) reactions with a variety of nucleophiles, including amines, phenols, and thiols. The dihydrochloride form necessitates the use of a base in reactions to liberate the free base of the piperazine, which is the active nucleophilic species for subsequent reactions if the other nitrogen is the intended reactive site, or to neutralize the HCl generated during alkylation.

Core Application: Nucleophilic Alkylation in API Synthesis

The most powerful and widespread application of MCPP is the N-alkylation of aromatic and heteroaromatic amines. This reaction class is the cornerstone of syntheses for numerous blockbuster drugs, particularly in the realm of antipsychotics and antidepressants.

General Mechanism and Workflow

The reaction proceeds via a classic SN2 mechanism. A nucleophile (e.g., the nitrogen atom of an aniline derivative) attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. The choice of base and solvent is critical for success, as it dictates the reaction rate, yield, and side-product profile.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 1-(2-Chloroethyl)-4-methylpiperazine [myskinrecipes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. scbt.com [scbt.com]

- 9. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride as a Versatile Alkylating Agent in Organic Synthesis

Introduction: A Key Building Block for Modern Medicinal Chemistry

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is a pivotal reagent in synthetic organic chemistry, valued for its role as a robust alkylating agent. Its primary utility lies in the strategic introduction of the 4-methylpiperazine moiety into a diverse range of molecular scaffolds. This functional group is a well-recognized pharmacophore, a structural feature common to numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] The reactivity of its 2-chloroethyl side chain allows for the efficient formation of new carbon-heteroatom bonds, making it an indispensable tool for researchers, particularly in the field of drug discovery and development.[2] This guide provides an in-depth exploration of its chemical reactivity, detailed experimental protocols, and practical insights for its effective application.

Core Principles: Mechanism of Action as an Electrophilic Agent

The synthetic utility of 1-(2-Chloroethyl)-4-methylpiperazine is rooted in its chemical reactivity as an electrophile in nucleophilic substitution reactions.[2] The electron-withdrawing nature of the adjacent quaternary ammonium group (in the dihydrochloride salt) and the chlorine atom renders the terminal carbon of the ethyl chain susceptible to nucleophilic attack.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile (such as an amine, alkoxide, or thiol) directly attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group. The reaction requires a base to neutralize the generated hydrochloric acid and, in many cases, to deprotonate the nucleophile, thereby increasing its reactivity.

Key Mechanistic Considerations:

-

Nucleophile Strength: Stronger nucleophiles will react more readily. For instance, primary and secondary amines, thiols, and phenoxides are excellent substrates.

-

Base Selection: The choice of base is critical for reaction success. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used as they are strong enough to deprotonate many nucleophiles and neutralize HCl without causing significant side reactions.[4][5] For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) may be necessary.[4]

-

Solvent Effects: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often preferred as they can solvate the cation while leaving the nucleophile relatively free to react.

Diagram 1: SN2 Reaction Mechanism